molecular formula C21H21NO4 B2604252 (Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one CAS No. 896828-82-3

(Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one

Cat. No.: B2604252
CAS No.: 896828-82-3
M. Wt: 351.402
InChI Key: AODYTJVTQOPFMK-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of (Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one typically involves a multi-step process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

(Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one involves its interaction with various molecular targets. For example, its anti-tumor activity may be due to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives such as:

What sets (Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(2-methylphenyl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-14-4-2-3-5-15(14)12-19-20(24)16-6-7-18(23)17(21(16)26-19)13-22-8-10-25-11-9-22/h2-7,12,23H,8-11,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODYTJVTQOPFMK-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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